

# Spectroscopic Profile of Otophyllósíde T: A Technical Guide

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## Compound of Interest

Compound Name: Otophyllósíde T

Cat. No.: B13434906

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This technical guide provides a comprehensive overview of the spectroscopic data for **Otophyllósíde T**, a C21 steroidal glycoside isolated from the roots of *Cynanchum otophyllum*. The information presented herein is crucial for the identification, characterization, and further development of this natural product. All data is sourced from the primary literature that first reported the compound's structure elucidation.

## Chemical Structure and Properties

- Compound Name: **Otophyllósíde T**
- Source: *Cynanchum otophyllum* Schneid.
- Molecular Formula:  $C_{48}H_{70}O_{18}$
- Molecular Weight: 935.073 g/mol
- CAS Number: 1642306-14-6[1]
- Description: **Otophyllósíde T** is a complex pregnane glycoside with a multi-sugar chain attached to the steroidal aglycone.[1]

## Spectroscopic Data

The structural elucidation of **Otophyllaside T** was achieved through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$ ,  $^{13}\text{C}$ , and 2D-NMR).

## Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the elemental composition of **Otophyllaside T**.

Ion	Calculated m/z	Found m/z
$[\text{M} + \text{Na}]^+$	957.4455	957.4458

## Infrared (IR) Spectroscopy

The IR spectrum of **Otophyllaside T** reveals characteristic absorption bands corresponding to its functional groups.

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group Assignment
3445	O-H stretching (hydroxyl groups)
2927	C-H stretching (aliphatic)
1715	C=O stretching (ester carbonyl)
1638	C=C stretching (alkene)
1073	C-O stretching (glycosidic linkages)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded in pyridine- $\text{d}_5$ . The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Otophyllaside T** (in  $\text{C}_5\text{D}_5\text{N}$ )

Position	$\delta$ H (ppm)	Multiplicity	J (Hz)
Aglycone			
3	4.15	m	
6	5.40	br s	
12	5.85	dd	9.5, 3.5
18-H <sub>3</sub>	1.25	s	
19-H <sub>3</sub>	1.18	s	
21-H <sub>3</sub>	2.20	s	
Sugar Moieties			
Dig-1'	5.10	dd	9.5, 2.0
Cym-1''	5.25	dd	9.5, 2.0
The-1'''	4.95	d	8.0
4-hydroxybenzoyl group			
2'', 6''	8.25	d	8.5
3'', 5''	7.40	d	8.5

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Otophyllaside T** (in C<sub>5</sub>D<sub>5</sub>N)

Position	$\delta C$ (ppm)	Position	$\delta C$ (ppm)
Aglycone		Sugar Moieties	
1	37.5	Dig-1'	101.8
2	30.1	Dig-2'	36.1
3	78.1	Dig-3'	85.1
4	39.5	Dig-4'	72.8
5	141.2	Dig-5'	77.9
6	121.5	Dig-6'	18.2
7	32.1	Cym-1''	98.2
8	44.2	Cym-2''	35.8
9	50.1	Cym-3''	78.5
10	37.1	Cym-4''	83.2
11	21.9	Cym-5''	70.1
12	75.8	Cym-6''	18.5
13	57.2	The-1'''	102.1
14	84.5	The-2'''	34.5
15	35.5	The-3'''	79.1
16	28.1	The-4'''	84.5
17	62.8	The-5'''	68.2
18	16.1	The-6'''	18.8
19	19.5	4-hydroxybenzoyl group	
20	209.1	1''''	165.5
21	31.5	2''', 6'''	132.5
3''', 5'''	116.1		

4''''

162.8

## Experimental Protocols

The following is a summary of the experimental procedures used to obtain the spectroscopic data for **Otophyllósíde T**.

## Isolation of Otophyllósíde T

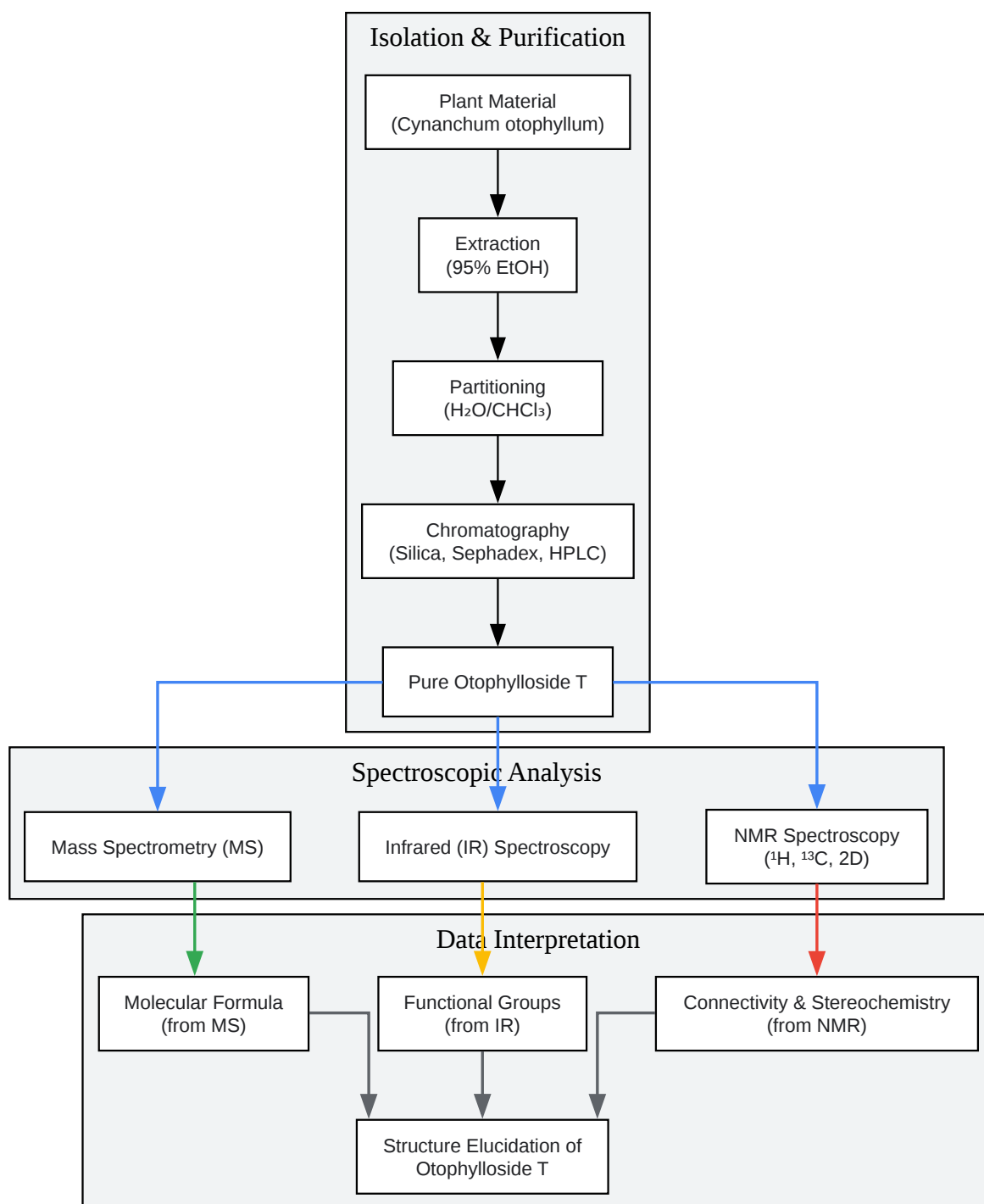
The air-dried and powdered roots of *Cynanchum otophyllum* were extracted with 95% ethanol. The resulting extract was partitioned between water and chloroform. The chloroform-soluble fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure **Otophyllósíde T**.

## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AV-500 spectrometer. Samples were dissolved in pyridine- $d_5$  ( $\text{C}_5\text{D}_5\text{N}$ ), and chemical shifts were referenced to the solvent peaks.
- Mass Spectrometry: HRESIMS data were obtained using an Agilent 6210 TOF mass spectrometer with an electrospray ionization source in positive ion mode.
- IR Spectroscopy: The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer using KBr pellets.

## Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Otophyllósíde T**.



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Caption: Workflow for the isolation and structural elucidation of **Otophyllósíde T**.

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## References

- 1. researchgate.net [researchgate.net]
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